molecular formula C21H29NO2 B5343448 N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide

カタログ番号 B5343448
分子量: 327.5 g/mol
InChIキー: KLPKQXHAYKJJBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used in the treatment of Alzheimer's disease. The drug was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease in 2003.

作用機序

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate at the NMDA receptor. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate, which can lead to neuronal damage and cell death. By blocking the action of glutamate at the NMDA receptor, this compound helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease.

実験室実験の利点と制限

One advantage of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is that it is a well-tolerated drug with few side effects. This makes it a good candidate for use in clinical trials. However, one limitation of this compound is that it is not effective in all patients with Alzheimer's disease. It is only approved for the treatment of moderate to severe Alzheimer's disease, and it has not been shown to be effective in the treatment of mild Alzheimer's disease.

将来の方向性

There are several future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide. One direction is to investigate the use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on neuronal function.

合成法

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3,4-dimethylphenylchloroacetate in the presence of a base. The resulting product is then treated with ethylene oxide to form this compound.

科学的研究の応用

N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate at the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function in patients with Alzheimer's disease, and it is currently the only drug approved for the treatment of moderate to severe Alzheimer's disease.

特性

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14-3-4-19(7-15(14)2)24-6-5-22-20(23)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-4,7,16-18H,5-6,8-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPKQXHAYKJJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。